Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate
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Overview
Description
Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate is an organic compound with the molecular formula C10H19NO3. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate typically involves the reaction of tetrahydropyran derivatives with ethyl acetate. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures, followed by esterification with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural compounds.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aminomethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the aminomethyl and ethyl acetate groups.
4-(Aminomethyl)tetrahydro-2H-pyran: Lacks the ethyl acetate group but retains the aminomethyl functionality.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but without the aminomethyl group
Uniqueness
Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate is unique due to the presence of both the aminomethyl and ethyl acetate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)oxan-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-9(12)7-10(8-11)3-5-13-6-4-10/h2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKVFGMPSHCVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCOCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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